N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Description
The compound N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a triazole-sulfanyl-acetamide derivative characterized by:
- A 1,2,4-triazole core substituted with a prop-2-enyl group at position 4 and a pyridin-4-yl group at position 3.
- A sulfanyl bridge linking the triazole to an acetamide moiety.
- A 1,1-dioxothiolan-3-yl group and methyl substituent on the acetamide nitrogen.
Properties
Molecular Formula |
C17H21N5O3S2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H21N5O3S2/c1-3-9-22-16(13-4-7-18-8-5-13)19-20-17(22)26-11-15(23)21(2)14-6-10-27(24,25)12-14/h3-5,7-8,14H,1,6,9-12H2,2H3 |
InChI Key |
HIDOWCVEOAHFJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxothiolan-3-yl)-N-methyl-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C17H21N5O3S2 |
| Molecular Weight | 393.50 g/mol |
| IUPAC Name | This compound |
| CAS Number | 920706-74-7 |
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its potential therapeutic applications:
Antimicrobial Activity
Research has indicated that N-(1,1-dioxothiolan-3-yl)-N-methyl derivatives exhibit significant antimicrobial properties. In vitro studies demonstrated effectiveness against various bacterial strains and fungi. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. A study reported that it inhibited the growth of several pathogenic fungi, with efficacy comparable to established antifungal drugs.
The mechanism by which N-(1,1-dioxothiolan-3-yl)-N-methyl compounds exert their biological effects involves multiple pathways:
- Enzyme Inhibition : The compound interacts with specific enzymes crucial for microbial survival. For example, it may inhibit the enzyme involved in cell wall synthesis in bacteria.
- Membrane Disruption : The presence of dioxothiolan and triazole moieties contributes to disrupting microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that this compound can induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of N-(1,1-dioxothiolan-3-yl)-N-methyl derivatives against clinical isolates of Staphylococcus aureus. The results indicated a notable reduction in bacterial viability at concentrations as low as 16 µg/mL.
Study 2: Synergistic Effects
Another investigation explored the synergistic effects of this compound when combined with conventional antibiotics. The combination significantly enhanced the antimicrobial activity against resistant strains of bacteria.
Study 3: Cytotoxicity Assessment
In vitro cytotoxicity assays were conducted on human cell lines to evaluate safety profiles. The compound exhibited selective toxicity towards microbial cells while sparing human cells at therapeutic concentrations.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features:
The target compound shares a triazole-sulfanyl-acetamide backbone with several analogs (Table 1). Key differences arise from substituents on the triazole ring and acetamide nitrogen:
Table 1. Structural Comparison of Triazole-Sulfanyl-Acetamide Derivatives
Physicochemical Properties
Key Trends:
- Solubility : The 1,1-dioxothiolan-3-yl group (polar sulfone) likely enhances aqueous solubility compared to aryl substituents (e.g., 4-methoxyphenyl in ).
- Stability : Prop-2-enyl’s unsaturated bond may increase reactivity, necessitating stabilization strategies during synthesis, unlike ethyl or methyl analogs ().
- Spectroscopic Data :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
